molecular formula C17H26N2O3 B13760658 1-[2-[[(4-Propoxyphenyl)amino]carbonyloxy]ethyl]piperidine CAS No. 55792-12-6

1-[2-[[(4-Propoxyphenyl)amino]carbonyloxy]ethyl]piperidine

Cat. No.: B13760658
CAS No.: 55792-12-6
M. Wt: 306.4 g/mol
InChI Key: ZEBSDHVFURDFTF-UHFFFAOYSA-N
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Description

2-piperidin-1-ium-1-ylethyl N-(4-propoxyphenyl)carbamate chloride is a chemical compound with the molecular formula C17H27ClN2O3 and a molecular weight of 342.861. This compound is known for its unique structure, which includes a piperidine ring, a propoxyphenyl group, and a carbamate moiety. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-piperidin-1-ium-1-ylethyl N-(4-propoxyphenyl)carbamate chloride typically involves the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is synthesized through a series of reactions, including cyclization and hydrogenation.

    Introduction of the Propoxyphenyl Group: The propoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the propoxyphenyl moiety.

    Carbamate Formation: The carbamate group is formed by reacting the intermediate compound with an isocyanate or a carbamoyl chloride.

    Quaternization: The final step involves the quaternization of the piperidine nitrogen with a suitable alkylating agent, resulting in the formation of the chloride salt

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-piperidin-1-ium-1-ylethyl N-(4-propoxyphenyl)carbamate chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the propoxyphenyl group, leading to the formation of substituted products

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are performed in polar aprotic solvents like dimethylformamide or acetonitrile

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of various substituted carbamates and piperidine derivatives

Scientific Research Applications

2-piperidin-1-ium-1-ylethyl N-(4-propoxyphenyl)carbamate chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in biochemical assays to study enzyme interactions and receptor binding.

    Medicine: Investigated for its potential pharmacological properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-piperidin-1-ium-1-ylethyl N-(4-propoxyphenyl)carbamate chloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression

Comparison with Similar Compounds

Similar Compounds

  • 2-piperidin-1-ylethyl N-(4-methoxyphenyl)carbamate chloride
  • 2-piperidin-1-ylethyl N-(4-ethoxyphenyl)carbamate chloride
  • 2-piperidin-1-ylethyl N-(4-butoxyphenyl)carbamate chloride

Uniqueness

2-piperidin-1-ium-1-ylethyl N-(4-propoxyphenyl)carbamate chloride is unique due to its specific propoxyphenyl group, which imparts distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

55792-12-6

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

2-piperidin-1-ylethyl N-(4-propoxyphenyl)carbamate

InChI

InChI=1S/C17H26N2O3/c1-2-13-21-16-8-6-15(7-9-16)18-17(20)22-14-12-19-10-4-3-5-11-19/h6-9H,2-5,10-14H2,1H3,(H,18,20)

InChI Key

ZEBSDHVFURDFTF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)OCCN2CCCCC2

Origin of Product

United States

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